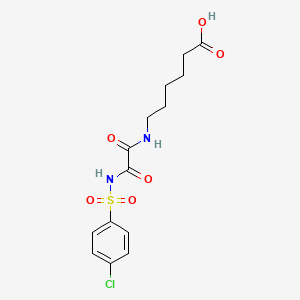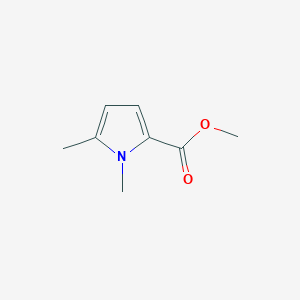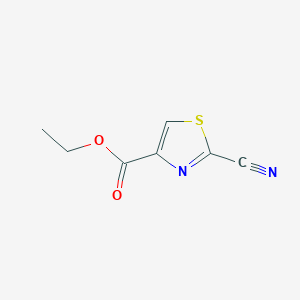
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-
描述
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxyphenyl group
作用机制
Target of Action
Similar compounds such as 4-carboxyphenylboronic acid have been reported to target beta-lactamase in escherichia coli .
Mode of Action
Boronic acid derivatives, which are structurally similar, are known to interact with their targets through the formation of reversible covalent bonds . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Boronic acid derivatives are known to be involved in various reactions, including condensation reactions, suzuki coupling reactions, and esterification .
Result of Action
Boronic acid derivatives have been used as fluorescence probes for fe3+ ions and f- ions, indicating that they may have a role in sensing and signaling .
Action Environment
The stability and reactivity of similar compounds like boronic acids are known to be influenced by factors such as ph and temperature .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases . Another method involves the use of multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
化学反应分析
Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various functionalized pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
科学研究应用
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- has a wide range of applications in scientific research:
相似化合物的比较
- 1-Methyl-1H-pyrazole-5-carboxylic acid
- 2H-Pyrazole-3-carboxylic acid
- 3,5-Pyrazoledicarboxylic acid monohydrate
- 3-Methylpyrazole-4-carboxylic acid
Uniqueness: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring specific reactivity and selectivity .
属性
IUPAC Name |
1-(4-carboxyphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)7-1-3-8(4-2-7)13-6-5-9(12-13)11(16)17/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUMWDAXVWCUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234751 | |
| Record name | 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72899-92-4 | |
| Record name | 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72899-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B3178743.png)


